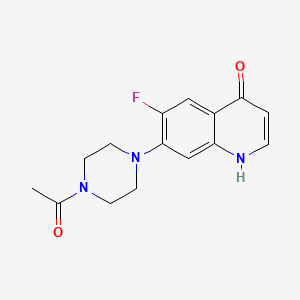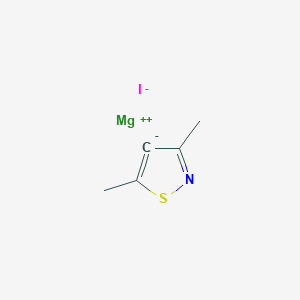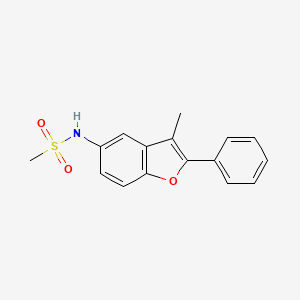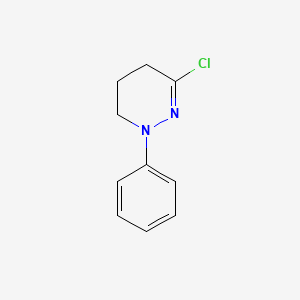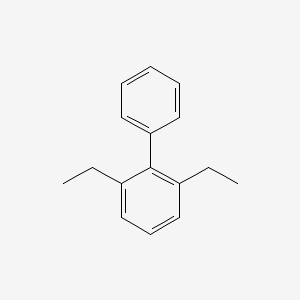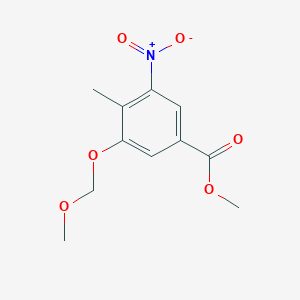
Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester is a complex organic compound with a molecular formula of C11H13NO6. This compound is a derivative of benzoic acid, characterized by the presence of methoxymethoxy, methyl, and nitro groups attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and other industries .
Applications De Recherche Scientifique
Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester include:
- Benzoic acid, 3-methoxy-, methyl ester
- Benzoic acid, 3-methyl-, methyl ester
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
125229-14-3 |
|---|---|
Formule moléculaire |
C11H13NO6 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
methyl 3-(methoxymethoxy)-4-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C11H13NO6/c1-7-9(12(14)15)4-8(11(13)17-3)5-10(7)18-6-16-2/h4-5H,6H2,1-3H3 |
Clé InChI |
AUEXNRVJKFGTIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OCOC)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

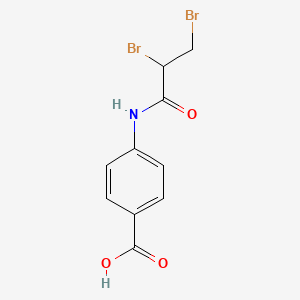

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
